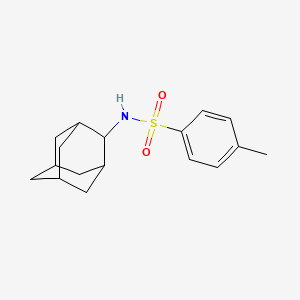![molecular formula C19H24BrF3N6O2 B10938554 4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide](/img/structure/B10938554.png)
4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a pyrazole core with various substituents
Preparation Methods
The synthesis of 4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide involves multiple steps. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through a [3+2] cycloaddition reaction involving hydrazonyl chlorides and 2-bromo-3,3,3-trifluoropropene.
Introduction of the bromo and cyclopropyl groups: This step involves the selective bromination and cyclopropylation of the pyrazole ring.
Acetylation and amination: The acetyl group is introduced via acetylation, followed by amination to attach the amino group.
Final coupling: The final step involves coupling the pyrazole derivative with 1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide under suitable conditions.
Chemical Reactions Analysis
4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under suitable conditions, such as using sodium azide for azidation.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
4-({2-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]acetyl}amino)-1-ethyl-N-isobutyl-1H-pyrazole-3-carboxamide can be compared with similar compounds such as:
- (4-Bromo-5-cyclopropyl-3-trifluoromethyl-pyrazol-1-yl)-acetic acid
- 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H24BrF3N6O2 |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
4-[[2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-1-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H24BrF3N6O2/c1-4-28-8-12(15(26-28)18(31)24-7-10(2)3)25-13(30)9-29-16(11-5-6-11)14(20)17(27-29)19(21,22)23/h8,10-11H,4-7,9H2,1-3H3,(H,24,31)(H,25,30) |
InChI Key |
SSIUBKRICXVAFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B10938474.png)

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-5-(thiophen-2-yl)-1,3,4-oxadiazole](/img/structure/B10938492.png)
![1-(3-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B10938503.png)
![[4-(3,4-Dichlorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938509.png)
![4-[(E)-{[3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B10938515.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10938523.png)
![6-cyclopropyl-N-(1-ethyl-1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938527.png)
![ethyl [4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10938528.png)
![2,3-Dihydro-1H-inden-5-YL [3-(7-methyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)benzyl] ether](/img/structure/B10938530.png)
![[4-(4-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938532.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10938535.png)
![[4-(2-Fluorobenzyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-3-yl]methanone](/img/structure/B10938538.png)
![N-(3,5-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10938548.png)
